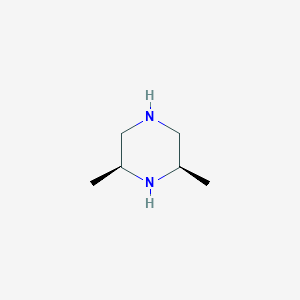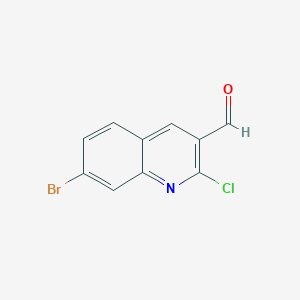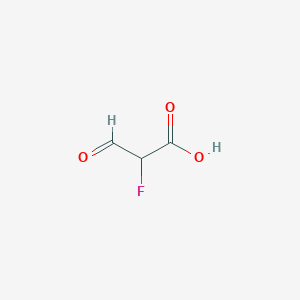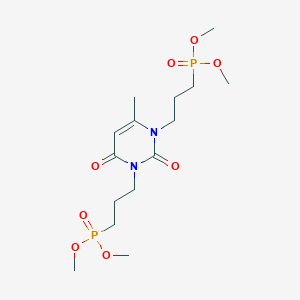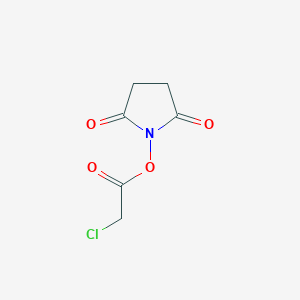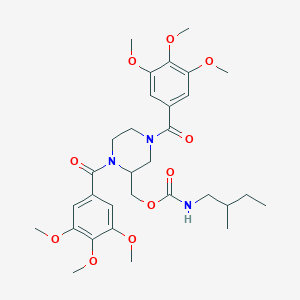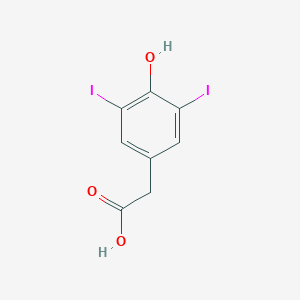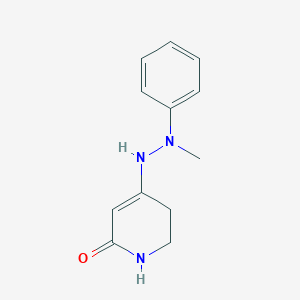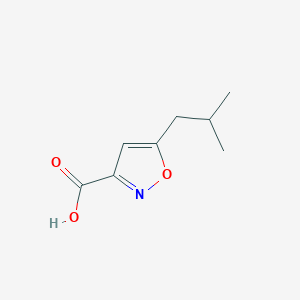![molecular formula C17H15Cl2NO B139784 (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide CAS No. 674768-11-7](/img/structure/B139784.png)
(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a stereoselective process for the synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is described . The key steps involve the synthesis of sulfinyl imine from (S)-tetralone and ®-tert-butylsulfinamide, and its stereoselective reduction with 9-BBN .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, known for their nitrogen-containing aromatic heterocycles, show extensive potential in medicinal applications. They interact with various biological molecules through noncovalent bonds, leading to their exploration as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Some naphthalimide derivatives have reached clinical trials for cancer treatment, while others are being investigated as diagnostic agents, artificial ion receptors, and cell imaging agents, highlighting their versatility and expanding role in medicinal chemistry (Gong et al., 2016).
Environmental Impact of Polychlorinated Naphthalenes (PCNs)
Polychlorinated naphthalenes, structurally related to naphthalene, are environmental pollutants with toxic effects similar to dioxins. They are persistent in the environment and can accumulate through the food chain, leading to human exposure primarily through diet. Research emphasizes the need for further investigation into the dietary intake and potential health effects of PCNs, indicating ongoing concerns about their environmental and health impacts (Domingo, 2004).
Photophysical Properties of Naphthalimide Derivatives
The study of the photophysical properties of N-phenyl-1,8-naphthalimides, aiming to develop dual fluorescent dyes, demonstrates the potential of naphthalimide derivatives in bioimaging and diagnostics. This research area focuses on the synthesis and optimization of naphthalimide-based dyes for dual fluorescence, facilitating their application in molecular fluorescence and the study of biological processes (Begaye et al., 2010).
Genotoxic Potential of Naphthoquinone
Investigations into the genotoxic potential of 1,4-naphthoquinone, a derivative of naphthalene, provide insights into its effects on DNA. While it does not induce gene mutations, it has shown clastogenic responses in vitro, suggesting a mechanism of toxicity through reactive oxygen species (ROS) generation. This research highlights the importance of understanding the molecular mechanisms of toxicity for naphthalene derivatives (Fowler et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHFJQQMCUQEY-SJKOYZFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470084 |
Source


|
| Record name | (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |
CAS RN |
674768-11-7 |
Source


|
| Record name | (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

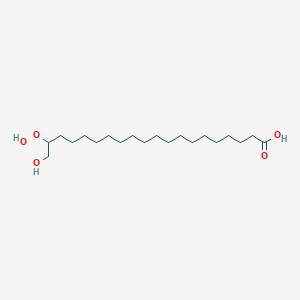
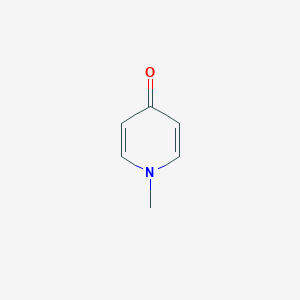
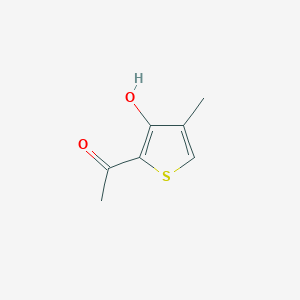
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
